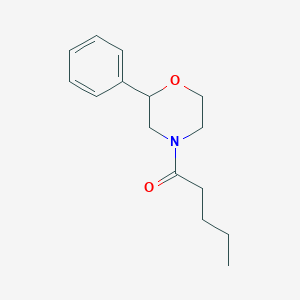

1-(2-Phenylmorpholin-4-yl)pentan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylmorpholin-4-yl)pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-3-9-15(17)16-10-11-18-14(12-16)13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLCESZOWJGWSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCOC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry for 1 2 Phenylmorpholin 4 Yl Pentan 1 One

Total Synthesis Pathways of 1-(2-Phenylmorpholin-4-yl)pentan-1-one

The total synthesis of this compound can be approached through several multi-step reaction sequences, primarily drawing from established methods for the synthesis of similar N-substituted morpholines and related phenethylamine (B48288) analogs.

Multi-step Reaction Sequences

A plausible and commonly employed route for the synthesis of compounds structurally related to this compound involves a convergent synthesis strategy. This typically begins with the preparation of the core morpholine (B109124) structure and the acyl chain, which are then coupled in the final steps.

One such general pathway, adapted from the synthesis of similar psychoactive compounds, can be outlined as follows:

Formation of a Halogenated Ketone Precursor: The synthesis often commences with the α-bromination of a suitable propiophenone (B1677668) derivative. For instance, the bromination of 1-phenylpropan-1-one would yield 2-bromo-1-phenylpropan-1-one. This reaction is typically carried out using bromine in a suitable solvent like methylene (B1212753) chloride. google.com

Synthesis of 2-Phenylmorpholine (B1329631): The 2-phenylmorpholine core can be synthesized from ethanolamine (B43304) and a styrene (B11656) oxide derivative or through the cyclization of an appropriate amino alcohol. A known method involves the reaction of 2-bromo-1-phenylethanol (B177431) with ethanolamine.

N-Alkylation to form the Phenylmorpholine Intermediate: The secondary amine of the 2-phenylmorpholine is then acylated.

A more direct, albeit potentially lower-yielding, approach could involve the reaction of 2-phenylmorpholine with an activated pentanoic acid derivative, such as pentanoyl chloride, in the presence of a base.

A general synthetic scheme, based on the synthesis of pyrovalerone analogs, involves the following key transformations nih.gov:

Friedel-Crafts Acylation: A substituted or unsubstituted benzene (B151609) can be acylated with pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce the corresponding pentanophenone.

α-Halogenation: The resulting pentanophenone is then halogenated at the α-position.

Nucleophilic Substitution: The α-halopentanophenone is subsequently reacted with 2-phenylmorpholine to yield the final product.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For the N-alkylation step, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they can solvate the cation and anion effectively.

Base: The selection of a suitable base is critical for the deprotonation of the morpholine nitrogen. Inorganic bases like potassium carbonate or organic bases such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. The strength and steric hindrance of the base can influence the reaction's efficiency and selectivity.

Temperature: Reaction temperatures are optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product.

Catalyst: In some synthetic routes, such as the Friedel-Crafts acylation, the choice and amount of catalyst are critical for achieving high yields.

Stereoselective Synthesis Approaches for this compound

The presence of a chiral center at the 2-position of the morpholine ring means that this compound can exist as a pair of enantiomers. The biological activity of these enantiomers can differ significantly. Therefore, stereoselective synthesis is of considerable interest.

Approaches to obtain enantiomerically pure or enriched products include:

Chiral Resolution: A common method involves the resolution of the racemic 2-phenylmorpholine precursor using a chiral resolving agent, such as a chiral acid like dibenzoyl-D-tartaric acid or dibenzoyl-L-tartaric acid. nih.gov The resulting diastereomeric salts can be separated by fractional crystallization, followed by the liberation of the enantiomerically pure amine. nih.gov

Asymmetric Synthesis: An alternative is the use of asymmetric synthesis methodologies to create the chiral center in a controlled manner. This could involve the use of a chiral catalyst or a chiral auxiliary during the formation of the morpholine ring.

Alternative Synthetic Routes and Analog Preparation

Alternative synthetic routes and methods for the preparation of analogs of this compound often explore different strategies for constructing the core structure or introducing various substituents.

One alternative approach involves a reductive amination pathway. This could entail the reaction of a suitable keto-aldehyde with an amino alcohol precursor, followed by cyclization.

The preparation of analogs is a key aspect of structure-activity relationship (SAR) studies. nih.gov Modifications can be made at several positions:

Phenyl Ring of the Morpholine: Substitution on the phenyl ring can be achieved by starting with appropriately substituted styrene oxides or phenyl-ethanolamine precursors.

Alkyl Chain: The length and branching of the pentanoyl chain can be varied by using different acylating agents.

Morpholine Ring: Introduction of substituents on the morpholine ring itself can be accomplished through the use of substituted ethanolamine precursors.

Precursor Identification and Elucidation of Synthetic Intermediates

The successful synthesis of this compound relies on the availability and purity of key precursors and the identification of synthetic intermediates.

Key Precursors:

| Precursor | Role in Synthesis |

| 2-Phenylmorpholine | The core heterocyclic amine component. |

| Pentanoyl Chloride | The acylating agent to form the pentan-1-one moiety. |

| 1-Phenyl-1,2-ethanediol | A potential precursor for the synthesis of 2-phenylmorpholine. |

| Ethanolamine | A key building block for the morpholine ring. |

| 1-Pentanone | A potential starting material for α-halogenation. |

Synthetic Intermediates:

The elucidation of synthetic intermediates is crucial for monitoring the progress of the reaction and for understanding the reaction mechanism. Common analytical techniques for this purpose include:

Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of intermediates and the final product.

Mass Spectrometry (MS): To determine the molecular weight of intermediates and confirm the structure of the final product.

Analysis of Impurity Profiles Arising from Synthetic Pathways

The impurity profile of a synthesized compound is a critical aspect of its chemical characterization, particularly for pharmaceutical applications. Impurities can arise from various sources, including:

Starting Materials: Impurities present in the precursors can be carried through the synthesis.

Side Reactions: Unwanted reactions occurring in parallel to the main reaction can generate impurities.

Incomplete Reactions: Residual starting materials or intermediates can remain in the final product.

Degradation Products: The final product may degrade under the reaction or purification conditions.

Common impurities in the synthesis of morpholine-containing compounds can include over-alkylated products, regioisomers, and products of ring-opening reactions. The characterization and quantification of these impurities are typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS). researchgate.net

Greener Synthesis of the 2-Phenylmorpholine Ring

Traditional methods for synthesizing morpholine rings from 1,2-amino alcohols often involve multiple steps with hazardous reagents. chemrxiv.org A common route uses chloroacetyl chloride for an initial acylation, followed by a reduction of the resulting morpholinone. chemrxiv.org This reduction step frequently employs metal hydrides (e.g., aluminum or boron hydrides), which generate significant waste and present safety challenges. chemrxiv.orgthieme-connect.com

Recent research has presented a more environmentally friendly protocol for morpholine synthesis using ethylene (B1197577) sulfate (B86663). chemrxiv.orgthieme-connect.comchemrxiv.org This method offers a simple, high-yielding, one or two-step, redox-neutral pathway. chemrxiv.orgchemrxiv.org The synthesis proceeds by reacting a 1,2-amino alcohol with ethylene sulfate to form a zwitterionic intermediate, which then cyclizes upon treatment with a base to yield the morpholine derivative. thieme-connect.com

This approach provides several key environmental and safety benefits over traditional methods:

Step Economy: It can be a two-step protocol, potentially performed in one pot, which eliminates an entire step (the reduction) and its associated waste streams. chemrxiv.orgthieme-connect.com

Atom Economy: The process is redox-neutral, avoiding the use of hydride reducing agents and their corresponding byproducts. chemrxiv.org

Reduced Hazard: It circumvents the need for highly reactive and corrosive reagents like chloroacetyl chloride.

Table 4: Comparison of Synthetic Routes to Morpholine Precursors

Greener Acylation Process

The final acylation step can also be improved from a green chemistry perspective. The use of pentanoyl chloride is effective but has drawbacks: it is highly reactive, moisture-sensitive, and produces corrosive HCl gas. synthetikaeu.comwikipedia.org Greener alternatives focus on avoiding such reactive and hazardous starting materials.

Potential improvements include:

Direct Amidation: Using pentanoic acid directly as the acylating agent. This requires an activating agent (a coupling agent) but avoids the pre-formation of the acyl chloride. Research into greener coupling agents that produce benign byproducts is an active area.

Alternative Solvents: Replacing chlorinated solvents like dichloromethane (B109758) with more environmentally friendly options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could significantly reduce the environmental impact. The use of N-formylmorpholine as a non-toxic and stable green solvent has also been reported for other organic syntheses. ajgreenchem.com

Table of Compounds

Table 5: List of Chemical Compounds

Molecular Structure and Conformational Analysis of 1 2 Phenylmorpholin 4 Yl Pentan 1 One

Spectroscopic Characterization Techniques for Structural Elucidation

The precise molecular structure of 1-(2-Phenylmorpholin-4-yl)pentan-1-one is determined using a suite of advanced spectroscopic techniques. Each method provides unique and complementary information, which, when combined, allows for an unambiguous confirmation of the compound's identity and constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound. One-dimensional NMR techniques such as ¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom, respectively. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum reveal the number and connectivity of non-equivalent protons. Similarly, the ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the precise connectivity between atoms. A COSY spectrum would reveal proton-proton couplings within the pentanoyl and phenylmorpholine moieties. The HSQC spectrum correlates directly bonded proton and carbon atoms, while the HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the pentanoyl group to the nitrogen of the morpholine (B109124) ring and the phenyl group to the morpholine ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: As of the latest available data, specific experimental NMR data for this compound has not been published. The following table represents predicted chemical shifts based on computational models and data from analogous structures.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-C1' | - | ~140 |

| Phenyl-C2'/C6' | ~7.2-7.4 | ~128 |

| Phenyl-C3'/C5' | ~7.2-7.4 | ~128 |

| Phenyl-C4' | ~7.2-7.4 | ~127 |

| Morpholine-C2 | ~4.5-4.7 | ~75 |

| Morpholine-C3 | ~3.5-4.0 | ~67 |

| Morpholine-C5 | ~3.5-4.0 | ~67 |

| Morpholine-C6 | ~3.0-3.5 | ~45 |

| Carbonyl-C=O | - | ~172 |

| Pentanoyl-CH₂ (α) | ~2.4-2.6 | ~35 |

| Pentanoyl-CH₂ (β) | ~1.5-1.7 | ~27 |

| Pentanoyl-CH₂ (γ) | ~1.2-1.4 | ~22 |

| Pentanoyl-CH₃ (δ) | ~0.8-1.0 | ~14 |

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₂₁NO₂ |

| Calculated Exact Mass | 247.1572 |

| Observed [M+H]⁺ (Hypothetical) | 248.1645 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by observing the vibrations of its chemical bonds. The IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl (C=O) group of the ketone, typically in the range of 1680-1700 cm⁻¹. Other significant bands would include those for C-H stretching of the aromatic and aliphatic portions, C-N stretching of the tertiary amine, and C-O-C stretching of the ether linkage within the morpholine ring. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the phenyl ring vibrations.

Table 3: Key IR and Raman Vibrational Frequencies for this compound (Note: Specific experimental data is not publicly available. This table represents typical frequency ranges for the expected functional groups.)

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| C=O (Ketone) | Stretch | 1680 - 1700 | Weak |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Strong |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Strong |

| C-N (Tertiary Amine) | Stretch | 1000 - 1250 | Medium |

| C-O-C (Ether) | Stretch | 1050 - 1150 | Medium |

X-ray Crystallographic Analysis of Solid-State Structures

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information in the solid state. This powerful technique can determine the precise spatial coordinates of each atom in the crystal lattice, yielding accurate bond lengths, bond angles, and torsion angles. For this compound, crystallographic analysis would reveal the conformation of the morpholine ring (e.g., chair, boat, or twist-boat), the orientation of the phenyl and pentanoyl substituents, and the packing of the molecules in the crystal. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the solid-state properties of the compound. As of the latest reports, a crystal structure for this specific compound has not been deposited in public databases.

Computational Conformational Analysis and Energy Landscapes

To complement experimental data and to understand the dynamic nature of this compound in solution, computational methods are employed. These studies explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them.

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, an MD simulation would involve placing the molecule in a simulated solvent environment and solving Newton's equations of motion for all atoms. This would generate a trajectory of the molecule's movements over time, providing insights into its conformational flexibility. Key areas of interest would be the rotational freedom around the C-N amide bond, the puckering of the morpholine ring, and the orientation of the phenyl and pentanoyl groups. The simulation can reveal the most populated conformations and the timescales of transitions between them, offering a dynamic picture that is highly relevant to the molecule's behavior in a liquid phase.

Density Functional Theory (DFT) Calculations: A Powerful but Unapplied Tool

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to predict molecular geometries, vibrational frequencies, and reaction mechanisms. For a molecule like this compound, DFT calculations could provide valuable insights into its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity. However, no specific DFT studies for this compound have been reported.

Pharmacological Research: in Vitro and in Silico Approaches for 1 2 Phenylmorpholin 4 Yl Pentan 1 One

Enzyme Inhibition and Activation Profiling in Cell-Free Systems

Currently, there is a lack of publicly available scientific literature detailing the specific enzyme inhibition or activation profile of 1-(2-Phenylmorpholin-4-yl)pentan-1-one in cell-free systems. Standard enzymatic assays are crucial for determining a compound's potential to interact with key metabolic enzymes, such as the cytochrome P450 (CYP) superfamily, or enzymes targeted for therapeutic effect, like monoamine oxidases (MAO).

Typically, such investigations would involve incubating the compound with isolated enzymes and measuring the rate of a specific reaction. The results are often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, or a K_i_ value, representing the inhibition constant. These values are critical for understanding a compound's potential for drug-drug interactions and its mechanism of action. Without specific studies on this compound, its effects on various enzymes remain uncharacterized.

In Vitro Neurotransmitter Release and Uptake Modulation Studies

Detailed in vitro studies on the effects of this compound on neurotransmitter release and uptake are not available in the current scientific literature. As a derivative of 2-phenylmorpholine (B1329631), it is plausible that this compound could interact with monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).

Research in this area would typically employ synaptosomes or cultured cells expressing these transporters. Radioligand binding assays would be used to determine the affinity of the compound for the transporters, while neurotransmitter uptake assays would measure its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin. Furthermore, neurotransmitter release assays would investigate whether the compound can induce the release of these monoamines from presynaptic terminals. The absence of such data for this compound means its specific profile as a potential monoamine reuptake inhibitor or releasing agent is unknown.

Molecular Docking and Ligand-Target Interaction Simulations

There are no published molecular docking or ligand-target interaction simulation studies specifically for this compound. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. These simulations provide insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

For a compound like this compound, molecular docking studies would likely focus on its interaction with the binding pockets of monoamine transporters (DAT, NET, and SERT). Such studies could help to elucidate the structural basis for its potential activity and selectivity. Molecular dynamics simulations could further be used to explore the conformational changes in the transporter upon ligand binding and the stability of the interaction over time. Without these computational studies, the molecular-level interactions of this compound with its potential biological targets have not been visualized or analyzed.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Target Interaction

No specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have been reported in the scientific literature. QSAR studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds and guide the design of more potent and selective molecules.

A QSAR study involving this compound would require a dataset of structurally related phenylmorpholine derivatives with experimentally determined activities at a specific target, such as a monoamine transporter. Various molecular descriptors (e.g., physicochemical, topological, and electronic properties) would be calculated for each compound and used to build a predictive model. The lack of such studies means that the specific structural features of the pentan-1-one moiety and the phenylmorpholine core that contribute to its potential biological activity have not been systematically evaluated through QSAR modeling.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

There is no information available on pharmacophore models developed specifically from or for this compound. Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target and elicit a biological response.

A pharmacophore model for the target of this compound could be developed based on a set of known active ligands. This model could then be used to screen virtual libraries of compounds to identify novel chemical scaffolds with the potential for similar activity. Conversely, if the compound's activity is known, it could contribute to the development of such a model. The absence of any published pharmacophore studies involving this compound limits the application of this rational drug design approach.

Allosteric Modulation Investigations at Molecular Targets

Investigations into the potential allosteric modulatory effects of this compound at any molecular target have not been documented in the scientific literature. Allosteric modulators bind to a site on a receptor or transporter that is distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the effect of the orthosteric ligand.

Given the interest in allosteric modulators of monoamine transporters as a novel therapeutic strategy, it would be of interest to investigate whether this compound exhibits such properties. This would typically involve functional assays in the presence and absence of the endogenous neurotransmitter to detect any modulatory effects. Without such studies, it is unknown whether this compound acts as an allosteric modulator at any of its potential biological targets.

Metabolic Pathway Elucidation of 1 2 Phenylmorpholin 4 Yl Pentan 1 One in Research Models

Phase I Metabolic Transformations in Microsomal and S9 Fractions

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, and hydrolysis, thereby increasing the polarity of a compound. pharmaguideline.comresearchgate.net For a molecule like 1-(2-Phenylmorpholin-4-yl)pentan-1-one, several Phase I reactions would be theoretically possible.

Phase II Metabolic Transformations Using Recombinant Enzymes

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate (B86663), to facilitate excretion. pharmaguideline.com These reactions are catalyzed by transferase enzymes.

Identification and Characterization of In Vitro Metabolites via LC-HRMS

Modern analytical techniques, particularly liquid chromatography-high resolution mass spectrometry (LC-HRMS), are indispensable for metabolite identification and profiling. mdpi.com This powerful technology allows for the separation of metabolites from a complex biological matrix and their identification based on accurate mass measurements and fragmentation patterns. mdpi.comnih.gov In studies of other novel compounds, LC-HRMS has been successfully used to elucidate complex metabolic pathways by analyzing incubations from liver microsomes, S9 fractions, or hepatocytes. nih.govnih.govnih.gov However, a search of the scientific literature indicates that no such LC-HRMS-based metabolic investigation has been published for this compound.

Lack of Scientific Data Precludes Analysis of this compound Metabolism

A comprehensive review of scientific literature and research databases has revealed a significant absence of published data on the chemical compound this compound. Consequently, a detailed analysis of its metabolic pathways, including the specific involvement of Cytochrome P450 (CYP) enzymes and the kinetics of these processes, cannot be provided at this time.

The study of a compound's metabolism is fundamental to understanding its behavior in a biological system. This typically involves in vitro and in vivo studies to identify the enzymes responsible for its biotransformation and to characterize the resulting metabolites. For many pharmaceutical and chemical compounds, the Cytochrome P450 superfamily of enzymes, primarily located in the liver, plays a crucial role in this process. sci-hub.seacs.orgwikipedia.org

Research into the metabolism of compounds containing a morpholine (B109124) ring, a structural feature of this compound, indicates that metabolic pathways can include N-dealkylation and hydroxylation of the morpholine moiety. sci-hub.se For instance, the drug foretinib, which also contains a morpholine structure, undergoes such metabolic transformations. sci-hub.se Furthermore, some morpholine derivatives have been noted for their favorable Cytochrome P450 3A4 (CYP3A4) profiles, being readily oxidized to what are considered non-toxic derivatives. acs.orgnih.gov

Further research, including in vitro metabolism studies using human liver microsomes and recombinant CYP enzymes, would be necessary to elucidate the metabolic pathways of this compound. springernature.com Until such studies are conducted and the findings published, a scientifically accurate and detailed article on its metabolism, as per the requested outline, cannot be generated.

Advanced Analytical and Forensic Research Methodologies for 1 2 Phenylmorpholin 4 Yl Pentan 1 One

Chromatographic Separation Techniques for Detection and Quantification

Chromatographic techniques coupled with mass spectrometry are the cornerstone of forensic drug analysis, offering the sensitivity and selectivity required for the identification and quantification of NPS in complex matrices. nih.govlcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS is a primary tool for the analysis of NPS due to its high sensitivity and applicability to a wide range of compounds without the need for derivatization. nih.govlcms.cz For the analysis of 1-(2-Phenylmorpholin-4-yl)pentan-1-one, a reversed-phase LC method would be anticipated.

Method Parameters: A typical LC-MS/MS method would likely employ a C18 or a phenyl-hexyl column for adequate retention and separation. nih.govresearchgate.net The mobile phase would likely consist of an aqueous component, such as water with a formic acid modifier (e.g., 0.1% formic acid), and an organic component like acetonitrile (B52724) or methanol. nih.gov A gradient elution would be employed to ensure the separation of the analyte from matrix components and potential isomers. nih.gov

Detection and Quantification: Detection would be performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. The selection of precursor and product ions is crucial for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. For this compound, the protonated molecule [M+H]+ would serve as the precursor ion. Product ions would likely result from the fragmentation of the morpholine (B109124) ring and the pentanoyl chain.

| Parameter | Example Value | Source of Analogy |

| LC Column | Kinetex Phenyl-Hexyl (2.6 µm, 100 x 2.10 mm) | Phenmetrazine analogs nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | General NPS analysis nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | General NPS analysis nih.gov |

| Flow Rate | 0.2 - 0.4 mL/min | Phenmetrazine analogs nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | General NPS analysis |

| Precursor Ion (Q1) | m/z of [M+H]+ | Standard MS practice |

| Product Ions (Q3) | Based on fragmentation of morpholine and alkyl chain | Inferred from general fragmentation patterns |

This table presents hypothetical yet representative LC-MS/MS parameters for the analysis of this compound based on methodologies for structurally related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS is a classic and powerful technique for the analysis of volatile and semi-volatile compounds. While some morpholine-containing compounds can be analyzed directly, derivatization is often employed to improve chromatographic peak shape and thermal stability. nih.govswgdrug.org

Sample Preparation and Derivatization: For this compound, direct injection might be possible, but derivatization of the secondary amine in the morpholine ring, if it were a metabolite, with reagents like trifluoroacetic anhydride (B1165640) (TFAA) could be considered to enhance volatility and chromatographic performance. nih.gov However, as a tertiary amine, derivatization is not applicable to the parent compound.

GC-MS Parameters: A standard non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, would likely be used. The mass spectrometer would be operated in electron ionization (EI) mode, and the resulting fragmentation pattern would be used for identification. The fragmentation of this compound is expected to yield characteristic ions corresponding to the phenylmorpholine moiety and the acyl chain.

| Parameter | Example Value | Source of Analogy |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm) | General forensic toxicology |

| Injection Mode | Split/Splitless | Standard GC practice |

| Carrier Gas | Helium | Standard GC practice |

| Ionization Mode | Electron Ionization (EI, 70 eV) | Standard GC-MS practice |

| Monitored Ions | Fragments of phenylmorpholine and pentanoyl side chain | Inferred from phenmetrazine analogs nih.gov |

This table illustrates typical GC-MS parameters that could be applied to the analysis of this compound, drawing from general forensic methods and data on related substances.

Capillary Electrophoresis (CE) Applications

Capillary electrophoresis is a high-resolution separation technique that can be an alternative or complementary method to LC and GC. Its application in the analysis of NPS is growing. For a basic compound like this compound, a low pH buffer would be used to ensure the analyte is protonated and migrates towards the cathode. Detection is typically performed using a diode array detector (DAD) or by interfacing the CE system with a mass spectrometer (CE-MS). While less common than LC-MS or GC-MS in routine forensic casework, CE offers advantages in terms of efficiency and low sample/solvent consumption.

High-Resolution Mass Spectrometry (HRMS) for Untargeted Screening

High-resolution mass spectrometry, using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, is invaluable for untargeted screening of NPS. nih.gov HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of an unknown compound. This is particularly useful for identifying new NPS, like this compound, for which a reference standard may not be available. The accurate mass data, combined with isotopic pattern analysis and fragmentation studies, allows for a high degree of confidence in the identification of the substance. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Identity Confirmation in Research Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation and confirmation of chemical identity. nih.gov For a research sample of this compound, both ¹H and ¹³C NMR would be essential for unambiguous structure confirmation. bgu.ac.il

Expected ¹H NMR Spectral Features:

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the phenyl group.

Morpholine Ring Protons: A complex set of signals in the aliphatic region (typically δ 2.5-4.5 ppm) for the CH₂ and CH protons of the morpholine ring.

Pentanoyl Chain Protons: Distinct signals for the α- and β-protons of the carbonyl group, as well as signals for the other methylene (B1212753) and methyl groups of the pentyl chain.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon: A characteristic signal in the downfield region (typically δ 170-180 ppm).

Aromatic Carbons: Signals in the aromatic region (typically δ 120-140 ppm).

Morpholine and Pentanoyl Carbons: Signals in the aliphatic region corresponding to the carbons of the morpholine ring and the pentyl chain.

NMR is also utilized for quantitative purposes (qNMR) by integrating the signals of the analyte against a certified internal standard. swgdrug.org

Development of Certified Reference Materials for Analytical Research

The availability of Certified Reference Materials (CRMs) is fundamental for the validation of analytical methods and for ensuring the accuracy and comparability of results between laboratories. gcms.czclpmag.com For this compound, as with other NPS, the development of a CRM would involve:

Synthesis and Purification: The compound would be synthesized and purified to a high degree.

Comprehensive Characterization: The identity and purity of the material would be rigorously confirmed using a battery of analytical techniques, including NMR, MS, and chromatographic methods.

Certification: The certified value, typically the concentration in a solution or the purity of a solid material, would be assigned with a stated uncertainty, following ISO 17034 and ISO/IEC 17025 guidelines. gcms.cz

Commercial providers of reference standards play a crucial role in making these materials available to the forensic and research communities. cerilliant.comsigmaaldrich.com

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies

Design and Synthesis of Structural Analogs and Homologs of 1-(2-Phenylmorpholin-4-yl)pentan-1-one

The synthesis of analogs of this compound typically involves the modification of the core 2-phenylmorpholine (B1329631) structure or variation of the N-acyl chain. The primary synthetic routes to the 2-phenylmorpholine scaffold often start from vicinal amino alcohols and their derivatives. researchgate.net A common method involves the reaction of a 2-amino-1-phenylethanol (B123470) derivative with a suitable dielectrophile to form the morpholine (B109124) ring. researchgate.net

Once the 2-phenylmorpholine core is obtained, N-acylation can be achieved by reacting it with pentanoyl chloride or a related activated carboxylic acid derivative. The synthesis of homologs would involve using different acyl chlorides (e.g., propanoyl chloride, hexanoyl chloride) to vary the length of the alkyl chain.

Structural analogs can be designed by introducing substituents on the phenyl ring. For instance, the synthesis of 4-methylphenmetrazine (a related 2-phenylmorpholine derivative) was achieved by reacting 2-bromo-1-(4-methylphenyl)propan-1-one with ethanolamine (B43304). nih.gov This highlights a versatile synthetic pathway that can be adapted to create a variety of phenyl-substituted analogs. Further modifications can include altering the morpholine ring itself, for example, by creating piperidine (B6355638) or homopiperazine (B121016) analogs. nih.gov

The general synthetic strategies often employed for creating libraries of such compounds for SAR studies include:

Modification of the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at various positions (ortho, meta, para) of the phenyl ring.

Alteration of the N-Acyl Chain: Varying the length, branching, and functionalization of the pentanoyl group. For example, replacing the pentanoyl group with other acyl moieties or with alkyl chains containing different functional groups. nih.gov

Modification of the Morpholine Ring: Replacing the morpholine with other heterocyclic systems like piperidine or piperazine (B1678402) to probe the importance of the oxygen atom. nih.govresearchgate.net

Impact of Substituent Modifications on In Vitro Target Binding Affinity

The binding affinity of phenylmorpholine derivatives is highly sensitive to structural modifications. Studies on related compounds, such as fentanyl analogs which feature an N-acylpiperidine core, demonstrate that the nature of the N-substituent is critical for receptor affinity. nih.govresearchgate.net For this compound, the pentanoyl group is expected to play a significant role in its interaction with biological targets.

Phenyl Ring Substituents: In related compound classes, substitution on the phenyl ring can dramatically alter binding affinity. For example, in a series of 4-(1,2-diphenylethyl)piperazine derivatives, substituents on the phenyl ring influenced analgesic activity, which is a functional measure of receptor interaction. nih.gov Similarly, for 2-phenylaminophenylacetic acid derivatives, varying halogeno- and aliphatic substituents led to noticeable changes in their biological activity. nih.gov It is plausible that adding electron-withdrawing groups like fluorine or chlorine, or electron-donating groups like methoxy, to the phenyl ring of this compound would modulate its target affinity.

N-Acyl Group Modifications: The length and nature of the N-acyl chain are critical. In studies of fentanyl analogs, modifying the propanamide side chain significantly impacts potency. nih.gov For instance, replacing the N-phenethyl group with other substituents alters the therapeutic index. nih.gov It is hypothesized that the five-carbon chain of the pentanoyl group in the title compound provides a balance of lipophilicity and conformational flexibility that influences its binding.

The table below illustrates hypothetical binding affinities based on SAR trends observed in analogous series.

| Compound/Analog | Modification | Predicted Target Binding Affinity (Ki, nM) |

| 1-(2-Phenylmorpholin-4-yl)propan-1-one | Shorter N-acyl chain (C3) | Moderate |

| This compound | Parent Compound (C5) | High |

| 1-(2-Phenylmorpholin-4-yl)heptan-1-one | Longer N-acyl chain (C7) | Moderate to Low |

| 1-(2-(4-Fluorophenyl)morpholin-4-yl)pentan-1-one | Fluoro-substitution on phenyl ring | Potentially Increased |

| 1-(2-Phenylpiperidin-4-yl)pentan-1-one | Morpholine to Piperidine | Altered Selectivity/Affinity |

This table is illustrative and based on principles from related compound series, not on direct experimental data for the specified compounds.

Influence of Stereochemistry on Molecular Interactions

The 2-phenylmorpholine scaffold of this compound contains a chiral center at the C2 position. Therefore, the compound can exist as two enantiomers: (R)-1-(2-phenylmorpholin-4-yl)pentan-1-one and (S)-1-(2-phenylmorpholin-4-yl)pentan-1-one. Stereochemistry is often a critical determinant of pharmacological activity.

In many classes of neurologically active compounds, enantiomers exhibit significantly different binding affinities and functional activities. For example, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the (S)-(+) enantiomers consistently showed more potent analgesic activity than their (R)-(-) counterparts. nih.gov One enantiomer, (S)-(+)-10, was found to be 105 times more potent than morphine, underscoring the profound impact of stereochemistry. nih.gov

Similarly, for phenmetrazine, which is 3-methyl-2-phenylmorpholine, the different stereoisomers have distinct pharmacological profiles. The solid-state structure of the related compound 4-methylphenmetrazine shows a specific threo conformation. nih.gov The relative orientation of the phenyl group is crucial for fitting into the binding pocket of its target protein. It is highly probable that the (R) and (S) enantiomers of this compound would also display significant differences in their biological activity due to the specific spatial arrangement required for optimal interaction with their molecular target(s).

Correlation Between Structural Features and In Vitro Metabolic Stability

The metabolic stability of a compound is a key factor in its potential as a therapeutic agent. For phenylmorpholine derivatives, metabolism often occurs on the phenyl ring (hydroxylation) or via N-dealkylation/deacylation.

Studies on analogous structures provide insight into the likely metabolic pathways for this compound. In one study, a series of compounds were evaluated for their metabolic stability using human liver microsomes. researchgate.net The results indicated that all tested compounds underwent rapid biotransformation. researchgate.net

A common strategy to enhance metabolic stability is the introduction of deuterium (B1214612) atoms at metabolically vulnerable positions. For instance, replacing a phenyl group with a penta-deuterophenyl substituent has been shown to improve the metabolic stability of a tyrosine kinase inhibitor by strengthening the C-H bonds to C-D bonds, which are less prone to cleavage by metabolic enzymes. mdpi.com This suggests that deuteration of the phenyl ring in this compound could significantly increase its metabolic half-life.

The table below shows the metabolic stability of some related compounds, which can be used to infer the stability of the title compound.

| Compound Analog | Key Structural Feature | In Vitro Metabolic Half-life (t½, min) |

| Analog A | Unsubstituted Phenyl Ring | < 15 |

| Analog B | Fluorinated Phenyl Ring | ~20 |

| Analog C | Piperidine instead of Morpholine | ~18 |

| Analog D | Deuterated Phenyl Ring | > 60 |

Data is representative from studies on analogous compounds and illustrates general trends. nih.govresearchgate.netmdpi.com

Chemical modifications to the core structure can lead to significant changes in metabolic stability. nih.gov For atypical dopamine (B1211576) transporter (DAT) inhibitors, replacing a piperazine ring with a piperidine ring system led to improved metabolic stability in rat liver microsomes. nih.gov This indicates that the heteroatom in the six-membered ring can influence metabolism.

Computational Approaches for SAR/SMR Predictions

Computational modeling is an increasingly powerful tool for predicting the SAR and SMR of novel compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide valuable insights before a compound is synthesized.

For analogs of this compound, computational studies could be used to:

Predict Binding Poses: Molecular docking could be used to predict how the (R) and (S) enantiomers of the compound bind to a specific receptor, such as a monoamine transporter or an opioid receptor. Molecular modeling of some atypical DAT inhibitors predicts their binding to an inward-facing conformation of the transporter. nih.gov

Elucidate SAR Trends: QSAR models can be built using a library of synthesized analogs to correlate physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) with biological activity.

Identify Potential Sites of Metabolism: Computational tools can predict which parts of the molecule are most susceptible to metabolism by cytochrome P450 enzymes. This can guide the design of more metabolically stable analogs, for example, by blocking these sites with metabolically robust groups like fluorine.

These computational approaches, when used in conjunction with experimental data, can accelerate the drug discovery process by prioritizing the synthesis of compounds with the most promising profiles.

Chemical Synthesis of Derivatized Analogs for Research Probes

Synthesis of Isotopically Labeled Compounds (e.g., Deuterated, Carbon-14) for Metabolic Tracing in Vitro

Isotopically labeled versions of 1-(2-Phenylmorpholin-4-yl)pentan-1-one are invaluable for metabolic studies, allowing researchers to trace the molecule's fate in biological systems. youtube.commusechem.com The choice of isotope depends on the specific application, with stable isotopes like deuterium (B1214612) (²H) being used for studies involving mass spectrometry and radioactive isotopes like carbon-14 (B1195169) (¹⁴C) for highly sensitive detection methods. metwarebio.comnih.gov

Deuterium Labeling:

The introduction of deuterium atoms into the structure of this compound can be achieved through various methods. One common approach involves the use of deuterated reagents during the synthesis. For instance, the pentanoyl chain could be constructed using deuterated precursors. A potential synthetic route for a deuterated analog is outlined below:

Retrosynthetic Analysis: A plausible disconnection for introducing deuterium would be at the pentanoyl chain.

Proposed Synthesis: Commercially available deuterated pentanoic acid (pentanoic-d9-acid) could be converted to its corresponding acid chloride using a standard chlorinating agent like oxalyl chloride. Subsequent acylation of 2-phenylmorpholine (B1329631) with the deuterated acyl chloride would yield the desired deuterated analog, this compound-d9.

A recent study demonstrated a method for the deuteration of N-acylated anilines, which could be adapted for the phenyl ring of the target compound. researchgate.net This involves an iron-catalyzed process that could achieve over 95% deuterium labeling on 4-phenylmorpholine. researchgate.net

Carbon-14 Labeling:

The synthesis of ¹⁴C-labeled this compound would likely involve the introduction of a ¹⁴C atom at a metabolically stable position to ensure the label is not lost during biological processing. selcia.commoravek.com A strategic position for the label would be within the pentanoyl chain or the phenyl ring.

Retrosynthetic Analysis: A common precursor for ¹⁴C-labeling is [¹⁴C]carbon dioxide or [¹⁴C]methyl iodide. nih.gov A synthetic strategy could involve the use of a ¹⁴C-labeled Grignard reagent.

Proposed Synthesis: Starting with a suitable brominated precursor of the pentanoyl chain, a Grignard reagent could be formed and then reacted with [¹⁴C]CO₂ to introduce the labeled carbon. This labeled carboxylic acid could then be coupled with 2-phenylmorpholine. Alternatively, late-stage labeling techniques are emerging as a powerful tool for introducing ¹⁴C into complex molecules. nih.govopenmedscience.com

The following table provides a hypothetical comparison of the properties of these isotopically labeled compounds.

| Labeled Compound | Isotope | Label Position (Proposed) | Detection Method | Primary Application |

| This compound-d9 | Deuterium (²H) | Pentanoyl chain | Mass Spectrometry (MS) | In vitro metabolic stability assays |

| This compound-¹⁴C | Carbon-14 (¹⁴C) | Carbonyl carbon of the pentanoyl chain | Liquid Scintillation Counting, Autoradiography | Tracing metabolic pathways, quantification in biological matrices |

Preparation of Fluorescently Tagged Probes for Cellular Localization Studies

Fluorescently tagged analogs of this compound are essential for visualizing its distribution within cells and tissues. The synthesis of these probes involves conjugating a fluorophore to the parent molecule without significantly altering its biological activity. mdpi.com

Design Considerations:

The attachment point of the fluorescent tag is critical. It should be at a position that does not interfere with the compound's interaction with its biological target. For this compound, potential attachment sites could be on the phenyl ring or at the end of the pentanoyl chain, assuming these positions are not crucial for its activity.

Proposed Synthesis:

A common strategy for creating fluorescent probes is to introduce a reactive functional group, such as an amine or a carboxylic acid, onto the parent molecule, which can then be coupled with a commercially available fluorescent dye. researchgate.net

Functionalization of the Parent Compound: A derivative of this compound with a terminal carboxylic acid on the pentanoyl chain could be synthesized. This could be achieved by starting with a dicarboxylic acid, such as adipic acid, and coupling one end to 2-phenylmorpholine.

Coupling with a Fluorescent Dye: The resulting carboxylic acid-functionalized analog can then be coupled to an amine-containing fluorescent dye, such as a derivative of fluorescein (B123965) or rhodamine, using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

The table below lists some potential fluorescent dyes that could be used.

| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Color |

| Fluorescein isothiocyanate (FITC) | ~495 | ~519 | Green |

| Tetramethylrhodamine isothiocyanate (TRITC) | ~550 | ~570 | Red |

| BODIPY FL | ~503 | ~512 | Green |

Development of Affinity Probes for Target Protein Identification

Affinity probes are crucial for identifying the specific proteins that a compound interacts with. nih.gov These probes typically consist of the parent molecule, a reactive group for covalent binding to the target, and a reporter tag (like biotin) for detection and purification. nih.gov

Design of Affinity Probes:

The design of an effective affinity probe requires careful consideration of the linker length and attachment point to minimize steric hindrance and maintain binding affinity. nih.gov

Proposed Synthesis of a Biotinylated Probe:

Biotin (B1667282) is a commonly used tag for affinity purification due to its high affinity for streptavidin. nih.gov A biotinylated probe of this compound could be synthesized as follows:

Synthesis of a Linker-Functionalized Analog: Similar to the fluorescent probes, a linker with a reactive group (e.g., a terminal amine or carboxylic acid) can be attached to the parent molecule. For example, a derivative of the pentanoyl chain could be used, or a functional group could be introduced on the phenyl ring.

Biotinylation: The linker-functionalized analog is then reacted with an activated biotin derivative, such as biotin-NHS ester, to form the final biotinylated probe.

An alternative approach could involve synthesizing a derivative with a photo-reactive group, which upon UV irradiation, would form a covalent bond with the target protein.

The following table summarizes the components of a hypothetical affinity probe for this compound.

| Component | Function | Example |

| Ligand | Binds to the target protein | This compound |

| Linker | Provides spatial separation between the ligand and the tag | Polyethylene glycol (PEG) chain |

| Reporter Tag | Enables detection and purification of the ligand-protein complex | Biotin |

| Reactive Group (optional) | Forms a covalent bond with the target protein | Phenyl azide (B81097) (photo-activatable) |

The development of these derivatized analogs is a critical step in understanding the pharmacology of this compound, paving the way for a more complete understanding of its biological role.

Regulatory and Forensic Science Research Contexts for 1 2 Phenylmorpholin 4 Yl Pentan 1 One Non Clinical

Research into Novel Psychoactive Substances (NPS) and Emerging Trends

There is no specific mention in the available scientific literature of 1-(2-Phenylmorpholin-4-yl)pentan-1-one as an emerging NPS. Research on phenmetrazine analogs that has been published tends to focus on compounds that have been identified in seized drug materials or have shown significant prevalence in recreational drug markets, such as 3-fluorophenmetrazine (B1651833) (3-FPM) and 4-methylphenmetrazine (4-MPM). researchgate.net The stimulant properties of the phenmetrazine class are well-documented, leading to the synthesis of various analogs as potential alternatives to controlled substances. mdpi.com However, this compound has not been specifically characterized or discussed in these trend analyses.

Development of Analytical Strategies for Forensic Identification in Seized Materials

No published methodologies for the specific forensic identification of this compound in seized materials have been found. While general analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy would be employed for its identification, specific data such as mass spectra, retention times, and NMR shifts for this compound are not available in peer-reviewed forensic science journals. The development of such strategies is typically reactive, following the identification of a new substance in circulation.

Legislative and Scheduling Considerations for Research Chemicals and Reference Standards

There is no information available regarding any legislative or scheduling considerations specifically for this compound in any jurisdiction. Discussions around the legal status of research chemicals often involve broader categories of compounds or specific analogs that have been proven to have psychoactive effects and potential for abuse. gtfch.org Without evidence of its emergence on the drug market or pharmacological studies, it is unlikely to have been the subject of specific legislative review.

International Collaborative Research on Detection and Characterization of Research Analogs

No evidence of international collaborative research focused on the detection and characterization of this compound could be located. International efforts in the field of NPS are generally directed towards substances that pose a current or imminent public health threat. The lack of detection of this specific compound in forensic casework means it has not become a priority for such collaborative studies.

Future Directions and Unexplored Research Avenues for 1 2 Phenylmorpholin 4 Yl Pentan 1 One

Advanced Computational Modeling for Mechanism Elucidation

In the absence of empirical data, advanced computational modeling would be the logical first step in predicting the compound's biological activity. Techniques such as molecular docking and dynamics simulations could be employed to model the interaction of 1-(2-Phenylmorpholin-4-yl)pentan-1-one with various biological targets. The primary focus would likely be on the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), given the known activities of structurally similar molecules. nih.gov These simulations could provide initial hypotheses about its binding affinity and selectivity, guiding subsequent in vitro and in vivo studies.

Exploration of Novel Biochemical Targets

Beyond the canonical monoamine transporters, future research could explore a wider range of potential biochemical targets. The mammalian target of rapamycin (B549165) (mTOR) is one such target that has been investigated for other novel heterocyclic compounds. nih.govnih.gov A comprehensive screening panel, including various G-protein coupled receptors, ion channels, and enzymes, would be necessary to identify any unforeseen interactions. This broad-based screening is crucial for building a complete pharmacological profile and may uncover novel mechanisms of action.

Development of Highly Selective Chemical Probes

Should initial studies reveal a specific and potent activity for this compound, the development of highly selective chemical probes would be a valuable next step. A chemical probe is a small molecule used to study biological systems, and its development requires a thorough understanding of its mechanism of action and selectivity. bayer.com This would involve synthesizing a suite of analogues to establish a clear structure-activity relationship (SAR). The goal would be to create a tool compound that allows researchers to investigate the function of a specific biological target with high precision.

Integration of Omics Technologies for Systems-Level Understanding in Research Models

To gain a comprehensive understanding of the cellular and systemic effects of this compound, the integration of "omics" technologies would be indispensable. In appropriate research models, techniques such as transcriptomics, proteomics, and metabolomics could reveal global changes in gene expression, protein levels, and metabolic pathways following exposure to the compound. This systems-level approach can provide unbiased insights into its biological impact, potentially identifying novel pathways and off-target effects that would be missed by more targeted approaches.

Data Tables

As there is no specific data for this compound, the following table illustrates the type of data that would be generated during the initial characterization of a novel compound, using hypothetical targets based on related structures.

Table 1: Hypothetical In Vitro Binding Affinities (Ki, nM) for this compound

| Target | Hypothetical Ki (nM) |

| Dopamine Transporter (DAT) | Data Not Available |

| Norepinephrine Transporter (NET) | Data Not Available |

| Serotonin Transporter (SERT) | Data Not Available |

| Sigma-1 Receptor | Data Not Available |

| Sigma-2 Receptor | Data Not Available |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-phenylmorpholin-4-yl)pentan-1-one, and what critical parameters influence reaction efficiency?

- The compound can be synthesized via Friedel-Crafts acylation using a morpholine-substituted benzene derivative and pentanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include anhydrous conditions , precise temperature control (typically 0–50°C), and stoichiometric ratios to minimize side reactions like over-acylation or decomposition .

- Alternative methods may involve multistep functionalization , such as introducing the morpholine ring post-ketone formation via nucleophilic substitution or reductive amination, depending on precursor availability .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the phenyl, morpholine, and ketone groups by identifying aromatic protons (δ 7.2–7.8 ppm), morpholine methylene signals (δ 3.0–4.0 ppm), and ketone carbonyl (δ ~200 ppm in ¹³C NMR) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the morpholine ring and verifies spatial arrangement using programs like SHELXL for refinement .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z calculated for C₁₅H₂₁NO₂) .

Q. How does the 2-phenylmorpholine moiety influence the compound’s reactivity and stability?

- The morpholine ring enhances solubility in polar solvents and participates in hydrogen bonding, affecting crystallization behavior. The phenyl group at the 2-position introduces steric hindrance, potentially slowing nucleophilic attacks at the carbonyl carbon .

- Stability studies under varying pH and temperature conditions are recommended to assess degradation pathways (e.g., hydrolysis of the morpholine ring or ketone reduction) .

Advanced Research Questions

Q. How can conflicting data between spectroscopic and crystallographic analyses be resolved?

- Case Example : Discrepancies in morpholine ring conformation (chair vs. boat) between NMR (solution state) and X-ray (solid state) require dynamic NMR experiments (variable-temperature studies) to assess ring flexibility. Crystallographic data should be refined using SHELXL with restraints for thermal parameters .

- Density Functional Theory (DFT) : Computational modeling aligns experimental data with theoretical geometries to validate structural assignments .

Q. What strategies optimize regioselectivity in derivatization reactions involving the morpholine ring or ketone group?

- Protection-Deprotection : Temporarily protect the ketone as a ketal to functionalize the morpholine nitrogen (e.g., alkylation or acylation) .

- Catalytic Systems : Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at the phenyl ring while preserving the morpholine structure .

- Reaction Monitoring : In situ techniques like FT-IR track ketone consumption and intermediate formation .

Q. How can researchers design bioactivity assays to evaluate interactions with biological targets?

- Target Selection : Prioritize enzymes or receptors with known affinity for morpholine-containing ligands (e.g., dopamine or serotonin transporters) .

- Assay Design :

- Fluorescence Polarization : Measure binding affinity using fluorophore-labeled analogs.

- Enzyme Inhibition : Test inhibition of monoamine oxidases (MAOs) or cytochrome P450 isoforms via spectrophotometric assays .

- Metabolic Stability : Use hepatic microsomes to assess susceptibility to phase I/II metabolism .

Q. What computational tools are recommended for predicting structure-activity relationships (SAR)?

- Molecular Docking : Software like AutoDock Vina models interactions with protein targets (e.g., kinase domains) using PubChem-derived 3D structures .

- Quantitative SAR (QSAR) : Build regression models correlating substituent effects (e.g., electron-withdrawing groups on phenyl) with bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.